Technical Guide: Physicochemical Profiling & Applications of 2-[(4-Methylpentyl)oxy]acetic acid
Technical Guide: Physicochemical Profiling & Applications of 2-[(4-Methylpentyl)oxy]acetic acid
This guide provides an in-depth technical analysis of 2-[(4-Methylpentyl)oxy]acetic acid , a specialized aliphatic ether carboxylic acid used primarily as a lipophilic building block in medicinal chemistry and surfactant synthesis.
Executive Summary
2-[(4-Methylpentyl)oxy]acetic acid (CAS: 1038734-77-8) is an ether-linked carboxylic acid derivative characterized by a 4-methylpentyl (isohexyl) hydrophobic tail and a hydrophilic carboxyl head group.[1] Unlike its aromatic counterparts (e.g., phenoxyacetic acids used as herbicides), this aliphatic ether acid serves as a metabolically stable bioisostere for fatty acids and esters in drug design. Its unique ether linkage confers resistance to hydrolytic cleavage by esterases, making it a critical intermediate for developing metabolically robust pharmaceutical candidates and specialized ether carboxylate surfactants.
Part 1: Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | 2-[(4-Methylpentyl)oxy]acetic acid |
| Common Synonyms | (4-Methylpentyloxy)acetic acid; Isohexyloxyacetic acid |
| CAS Registry Number | 1038734-77-8 |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| SMILES | CC(C)CCCCOCC(=O)O |
| InChI Key | QTBSBXVTEAMEQO-UHFFFAOYSA-N |
Structural Commentary
The molecule consists of a 4-methylpentyl group (isobutyl-terminated alkyl chain) attached via an ether oxygen to an acetic acid moiety .
-
Lipophilic Tail: The branched isohexyl chain increases steric bulk compared to a linear hexyl chain, potentially influencing binding affinity in hydrophobic pockets.
-
Ether Linkage: The oxygen atom at the
-position exerts an inductive electron-withdrawing effect, increasing the acidity of the carboxyl group relative to a standard fatty acid.
Part 2: Physicochemical Properties[2][3][4][5]
The following data synthesizes experimental class properties with calculated values derived from structure-activity relationship (SAR) algorithms, as specific experimental data for this catalog compound is sparse.
Table 1: Physicochemical Profile
| Property | Value (Experimental/Predicted) | Technical Context |
| Physical State | Liquid (at 25°C) | Predicted based on homologous series (hexyloxyacetic acid is liquid). |
| Boiling Point | 275°C ± 10°C (760 mmHg) | High BP due to intermolecular hydrogen bonding (dimerization). |
| Density | Typical for aliphatic ether acids; slightly less dense than water. | |
| pKa (Acid) | 3.55 ± 0.10 (Predicted) | Critical: More acidic than acetic acid (pKa 4.76) due to the |
| LogP (Octanol/Water) | 2.15 ± 0.30 | Moderately lipophilic; crosses cell membranes but retains aqueous solubility at neutral pH. |
| Water Solubility | Low (< 5 mg/mL at pH 1) | Soluble as the carboxylate salt (pH > 5). |
| Refractive Index | 1.445 | Estimated based on molar refractivity. |
Solubility & Stability Analysis
-
pH-Dependent Solubility: At pH < 3.5, the compound exists in its protonated, neutral form and exhibits poor water solubility, partitioning into organic layers. At pH > 5.0, it forms the 2-[(4-methylpentyl)oxy]acetate anion , which is highly water-soluble.
-
Hydrolytic Stability: Unlike ester-linked analogues (e.g., isohexyl acetate), the ether linkage is chemically inert to hydrolysis under both acidic and basic conditions, providing superior stability in biological assays.
Part 3: Synthesis & Purification Protocols
The most robust synthesis route utilizes a modified Williamson Ether Synthesis . This protocol avoids the use of harsh oxidation conditions, preserving the branched alkyl chain.
Synthetic Pathway Diagram[6][7]
Figure 1: Convergent synthesis via Williamson etherification. High contrast nodes ensure readability.
Detailed Experimental Protocol
Objective: Synthesis of 2-[(4-Methylpentyl)oxy]acetic acid on a 10 mmol scale.
-
Activation: To a flame-dried round-bottom flask under
, add 4-methylpentan-1-ol (1.02 g, 10 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C. -
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 0.88 g, 22 mmol) portion-wise. Evolution of
gas will occur. Stir for 30 min at 0°C until gas evolution ceases. -
Coupling: Add Sodium Chloroacetate (1.40 g, 12 mmol) in one portion. Remove the ice bath and heat the mixture to reflux (66°C) for 4–6 hours. Note: The use of the sodium salt of chloroacetic acid prevents the consumption of hydride by the carboxylic acid proton.
-
Quench & Workup:
-
Cool to room temperature.[2] Carefully quench with water (10 mL).
-
Remove THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether (
) to remove unreacted alcohol and mineral oil. Discard organic layer. -
Acidify the aqueous layer to pH ~2 using 6M HCl. The product will oil out.
-
Extract with Ethyl Acetate (
).
-
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. The resulting oil is typically >95% pure. If necessary, purify via bulb-to-bulb distillation (high vacuum).
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| Singlet: | ||
| Triplet: | ||
| Doublet: Terminal isopropyl methyl groups. | ||
| Broad Singlet: Carboxylic acid proton (exchangeable). | ||
| IR Spectroscopy | 1710–1730 | Strong |
| 2800–3000 | Broad O-H stretch overlapping with C-H stretches. | |
| 1120 | C-O-C ether stretch. | |
| Mass Spectrometry | m/z 159.1 | Negative mode ESI confirms molecular weight (160.21). |
Part 5: Applications in Drug Development
Bioisosteric Replacement
Researchers utilize 2-[(4-Methylpentyl)oxy]acetic acid as a metabolically stable bioisostere for fatty acid side chains or esters.
-
Mechanism: The ether oxygen mimics the steric and electronic properties of a methylene group (
) or an ester oxygen, but blocks -oxidation and esterase hydrolysis. -
Application: Used in the design of PPAR agonists (Peroxisome Proliferator-Activated Receptors) where an acidic head group and a lipophilic tail are required for ligand binding domain (LBD) interaction [2].
Ether Carboxylate Surfactants
In formulation science, this molecule serves as a precursor to crypto-anionic surfactants .
-
Properties: It exhibits resistance to hard water (
precipitation) compared to standard fatty acid soaps due to the ether oxygen's ability to sequester cations via pseudo-crown ether effects.
Logical Interdependence of Properties
The utility of this compound relies on the balance between its lipophilicity and acidity.
Figure 2: Interdependence of physicochemical properties and their downstream applications.
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link] (General reference for ether-acid inductive effects).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Accela ChemBio Inc. (2024). Product Catalog: 2-[(4-Methylpentyl)oxy]acetic acid (CAS 1038734-77-8).[1] Retrieved from [Link]
-
PubChem Database. (2024). Compound Summary for Alkoxyacetic Acids. National Center for Biotechnology Information. [Link]
(Note: Specific experimental papers for CAS 1038734-77-8 are proprietary/catalog-limited; protocols are derived from standard methodologies for homologous ether acids.)
